![molecular formula C12H7ClN2OS2 B2367120 N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide CAS No. 941966-27-4](/img/structure/B2367120.png)
N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole is an organic compound that is a fusion of benzene and thiazole rings . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been used to obtain free carbene particles and complexed with transition metals .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . For instance, the synthesis of N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The resonating structures of thiazole involve the movement of pi (π) electrons from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The labile N-H bond in N-monoalkylated BT-sulfonamides allows the development of a simple weak base-promoted N-alkylation method .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds like N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide, have demonstrated antimicrobial properties. These molecules inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics or antifungal agents .
Anticancer Potential
Certain thiazole-based compounds exhibit promising anticancer activity. N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide may interfere with cancer cell proliferation or induce apoptosis. Further studies are needed to explore its efficacy against specific cancer types .
Anti-Alzheimer’s Effects
Emerging research suggests that thiazole derivatives could play a role in Alzheimer’s disease management. These compounds might modulate pathways related to tau protein hyperphosphorylation and aggregation, which are implicated in neurodegeneration .
Antihypertensive Properties
Thiazoles have been investigated for their potential as antihypertensive agents. N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide could contribute to blood pressure regulation by affecting vascular function or signaling pathways .
Antioxidant Activity
Thiazole-containing compounds often exhibit antioxidant properties. These molecules scavenge free radicals, protecting cells from oxidative damage. N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide might contribute to cellular defense mechanisms .
Industrial Applications
Beyond health-related fields, thiazoles find use in industrial applications. They serve as components in rubber vulcanization, liquid crystals, catalysts, and dyes. N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide’s unique structure could contribute to material science and engineering .
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the post-translational modification of proteins by removing O-GlcNAc from serine and threonine residues . This process is essential for the regulation of cellular processes such as signal transduction, protein degradation, and gene expression .
Mode of Action
This could potentially lead to changes in protein function and cellular processes .
Biochemical Pathways
The inhibition of OGA can affect various biochemical pathways. For instance, it can influence the tau pathway, which is involved in Alzheimer’s disease and other tauopathies . By inhibiting OGA, the compound may reduce the accumulation of hyperphosphorylated, pathological forms of tau, which are associated with neurodegenerative disorders .
Result of Action
The inhibition of OGA by N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide can lead to a decrease in the accumulation of hyperphosphorylated, pathological forms of tau . This could potentially slow down the progression of neurodegenerative disorders such as Alzheimer’s disease .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS2/c13-11-4-3-10(18-11)12(16)15-7-1-2-9-8(5-7)14-6-17-9/h1-6H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBCYONAMXLMTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)N=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.